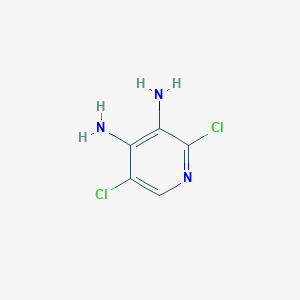

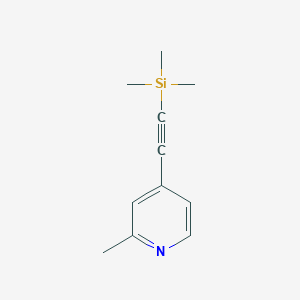

2-Methyl-4-((trimethylsilyl)ethynyl)pyridine

Descripción general

Descripción

2-Methyl-4-((trimethylsilyl)ethynyl)pyridine is a pyridine derivative that is of interest in the field of supramolecular chemistry and organosilicon chemistry. Pyridine-based ligands, such as this compound, are often used as building blocks for the synthesis of more complex molecules due to their ability to coordinate with various metals and participate in a wide range of chemical reactions.

Synthesis Analysis

The synthesis of pyridine derivatives can be achieved through various methods. For instance, 2,6-Bis(trimethyltin)pyridine has been synthesized in high yields and used for Stille-type coupling procedures to prepare complex pyridine-based ligands . Although the specific synthesis of 2-Methyl-4-((trimethylsilyl)ethynyl)pyridine is not detailed in the provided papers, similar synthetic strategies may be applicable. The in situ Grignard reaction has been employed to prepare 5-Methyl-2-trimethylsilyl-pyridine, which suggests that Grignard reagents could potentially be used in the synthesis of related compounds .

Molecular Structure Analysis

The molecular structure of pyridine derivatives can be significantly influenced by the substituents attached to the pyridine ring. For example, the crystal and molecular structure of 5-Methyl-2-trimethylsilyl-pyridine has been characterized, revealing a bending of the trimethylsilyl group towards the nitrogen atom of the pyridine ring . This bending is not due to intramolecular coordination but is an intrinsic property of the heteroarene skeleton. Such structural insights are crucial for understanding the reactivity and coordination properties of these compounds.

Chemical Reactions Analysis

Pyridine derivatives undergo a variety of chemical reactions. The silicon-carbon bond of 2-(trimethylsilyl)pyridine can be cleaved by reagents such as benzoyl chloride, phthalic anhydride, and ethyl chloroformate, providing a pathway to heterocyclic ketones, keto-acids, esters, and alcohols . These reactions are proposed to proceed through a cyclic four-membered transition state. Understanding these reaction mechanisms is essential for the development of novel synthetic routes and applications of pyridine derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives are influenced by their molecular structure. For instance, the presence of a trimethylsilyl group can affect the compound's polarity, reactivity, and coordination behavior. The study of 2-trimethylsilyl-, 2-trimethylgermyl-, and 2-trimethylstannyl-pyridines has provided insights into the lack of intermolecular coordination in the crystals and solution state of these compounds . Additionally, the synthesis and structural study of a lithium complex of 6-methyl-2-(trimethylsilylamino)pyridine have contributed to the understanding of the coordination chemistry of pyridine derivatives with lanthanoid metals . These properties are critical for the application of these compounds in various fields, including materials science and catalysis.

Aplicaciones Científicas De Investigación

Synthesis and Characterization

2-Methyl-4-((trimethylsilyl)ethynyl)pyridine has been utilized in the synthesis and characterization of various organic compounds. For instance, it was used in the preparation of 2-[2-(Trimethylsilyl)ethynyl] pyridine, which was further processed to yield 2,5-bis(2-pyridyl) thiophene, a compound characterized by X-ray crystallography (Al-taweel, 2002).

Chemical Reactions and Polymerization

The compound plays a role in various chemical reactions, including the treatment of halopyridinols to produce furo[3,2-b]pyridines and furo[2,3-b]pyridines through a coupling/cyclization process (Arcadi et al., 2002). It is also involved in the polymerization of acetylenic bonds in 2-ethynylpyridine, contributing to the formation of poly(N-methylethynylpyridinium triflates) with extensive backbone conjugation (Subramanyam et al., 1993).

Molecular Structure Studies

Studies on the molecular structure of compounds related to 2-Methyl-4-((trimethylsilyl)ethynyl)pyridine have been conducted, such as the crystal and molecular structure analysis of 2-Trimethylgermyl- and 2- trimethylstannyl-pyridine, providing insights into the bending of substituents towards the nitrogen heteroatom and the intrinsic properties of the heteroarene skeleton (Riedmiller et al., 1999).

Photophysical Properties

The compound has been investigated for its photophysical properties. For example, Ti(O-i-Pr)(4)/2i-PrMgCl reaction with 2,n-bis[(trimethylsilyl)ethynyl]pyridines resulted in the formation of monotitanated complexes with intense blue fluorescence emission, indicating potential applications in materials science (Takayama et al., 2004).

Miscellaneous Applications

Other applications include its use in the preparation of nitrogen-containing polycyclic delta-lactones (Rudler et al., 2002), and the N-methylation of bis(trimethylsilyl)methyl pyridines, contributing to the understanding of hyperconjugation and molecular rotation barriers (Hassall et al., 2007).

Safety and Hazards

Propiedades

IUPAC Name |

trimethyl-[2-(2-methylpyridin-4-yl)ethynyl]silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NSi/c1-10-9-11(5-7-12-10)6-8-13(2,3)4/h5,7,9H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDJQNRANZOQFJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=C1)C#C[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20621190 | |

| Record name | 2-Methyl-4-[(trimethylsilyl)ethynyl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20621190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-4-((trimethylsilyl)ethynyl)pyridine | |

CAS RN |

761426-51-1 | |

| Record name | 2-Methyl-4-[(trimethylsilyl)ethynyl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20621190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

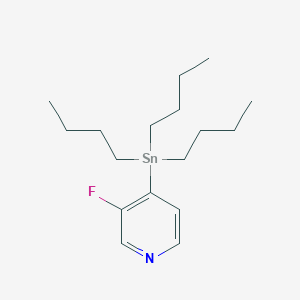

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-Oxabicyclo[3.2.1]octan-3-amine](/img/structure/B1321964.png)

![8-Oxabicyclo[3.2.1]octan-3-ol](/img/structure/B1321966.png)

![4-Fluoro-1H-pyrrolo[2,3-B]pyridin-5-OL](/img/structure/B1321970.png)

![Methyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B1321980.png)